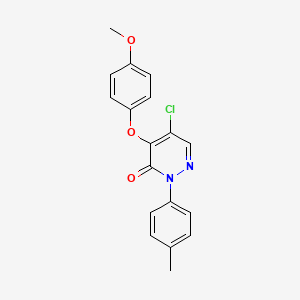

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone (5-Cl-MPPMP) is a synthetic compound with a wide range of applications in the field of scientific research. It has been studied for its biochemical and physiological effects, as well as its potential for use in various lab experiments.

Aplicaciones Científicas De Investigación

Overview

The chemical compound 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone is of significant interest in scientific research due to its potential applications in various fields. Although direct studies on this specific compound are scarce, insights can be derived from research on structurally related compounds and their biological activities, such as chlorogenic acids, pyridazinone derivatives, and other phenolic compounds. These substances share common structural features or functional groups, allowing for extrapolation of potential applications.

Potential Therapeutic Applications

Research on chlorogenic acids, a group of phenolic compounds similar in structure to the compound , indicates a wide range of therapeutic applications. Chlorogenic acids have been noted for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties suggest that 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone could have applications in treating metabolic syndrome and associated disorders, including cardiovascular diseases and diabetes (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Antimicrobial and Antioxidant Properties

The antimicrobial activity of chlorogenic acid against a wide range of organisms suggests that derivatives like 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone might also possess similar properties, making them potential candidates for the development of new antimicrobial agents. Additionally, the antioxidant activity of chlorogenic acid, especially against lipid oxidation, highlights the potential of this compound in food preservation and the development of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

COX-2 Inhibition for Anti-inflammatory Purposes

The pyridazinone scaffold, as seen in ABT-963, a vicinally disubstituted pyridazinone acting as a potent and selective COX-2 inhibitor, suggests that 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone could potentially exhibit anti-inflammatory properties. This application is particularly relevant in the treatment of arthritis and pain management, highlighting the compound's significance in pharmaceutical research (Asif, 2016).

Environmental Remediation

Research on redox mediators and the treatment of organic pollutants with oxidoreductive enzymes points towards the environmental applications of phenolic compounds. Given the structural similarities, 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone may also find use in environmental science, particularly in the remediation of polluted water through the degradation of synthetic dyes and other organic pollutants. This suggests a role in reducing environmental pollution and safeguarding aquatic ecosystems (Husain & Husain, 2007).

Propiedades

IUPAC Name |

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-12-3-5-13(6-4-12)21-18(22)17(16(19)11-20-21)24-15-9-7-14(23-2)8-10-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCQCCQZOQVQKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)

![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)

![2-[(1-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2717350.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)